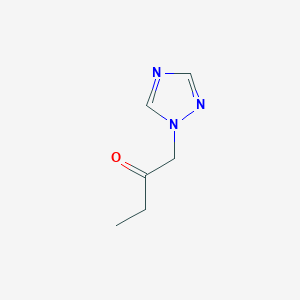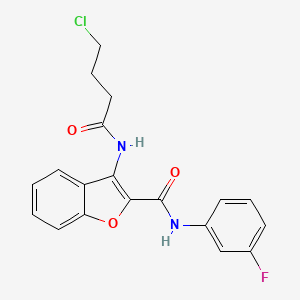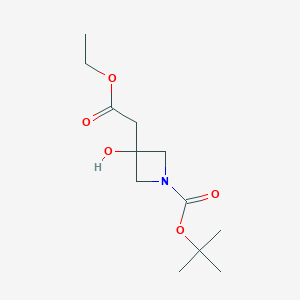
1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through several methods, including the reaction of hydrazides with carboxylic acids or the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles includes a five-membered ring with three nitrogen atoms and two carbon atoms. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution reactions and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. In general, they are stable compounds that can form hydrogen bonds, which can improve their pharmacokinetic, pharmacological, and toxicological properties .Scientific Research Applications
Dihydroorotate Dehydrogenase Inhibition
1-(1H-1,2,4-triazol-1-yl)butan-2-one and its derivatives have been explored for their inhibitory activity against human dihydroorotate dehydrogenase (HsDHODH). These compounds are structurally optimized based on co-crystal analysis with HsDHODH, leading to the creation of potent HsDHODH inhibitors. This has significant implications in the development of new drugs targeting HsDHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway (Gong et al., 2017).
Photodegradation Studies
The photodegradation of triazole fungicides like triadimefon, which contain the this compound structure, has been studied. Experiments indicate that these compounds undergo significant photodegradation in various solvents, leading to the formation of different photoproducts. Understanding the photodegradation kinetics of these compounds is crucial for assessing their environmental impact (Nag & Dureja, 1997).
Binding Interactions with Cytochrome P450
Compounds containing the 1H-1,2,4-triazole moiety, such as 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, have shown strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase (CYP51). This enzyme is crucial in sterol biosynthesis, making these compounds potential candidates for antifungal therapies or cholesterol-lowering drugs (Ming et al., 2009).
Molecular and Spectroscopic Analysis
Advanced molecular and spectroscopic analyses of compounds containing 1H-1,2,4-triazole have provided insights into their structure and electronic properties. Such studies are crucial for the rational design of new materials and drugs based on this chemical structure (Evecen et al., 2018).
Proton-Conducting Electrolytes
1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes. This finding has significant implications for the development of more efficient fuel cells (Li et al., 2005).
Mechanism of Action
Target of Action
The primary target of 1-(1H-1,2,4-triazol-1-yl)butan-2-one is the plant growth regulatory system . This compound interacts with the endogenous hormones in plants, particularly in roots .
Mode of Action
this compound interacts with its targets by promoting root length in plants . It changes the level of endogenous hormones in plant roots, with the most obvious effect being the increase of Indole-3-acetic acid (IAA) .
Biochemical Pathways
The compound affects the biochemical pathways related to the production and regulation of endogenous hormones in plants . It influences the levels of IAA, Abscisic Acid (ABA), and Gibberellin (GA3), playing an important role in controlling primary root development .
Pharmacokinetics
Given its solubility in chloroform, ethyl acetate, and methanol , it can be inferred that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in enhanced plant growth. Specifically, it promotes primary root length and influences the levels of endogenous hormones, leading to controlled primary root development .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTJITWSNBQNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)
![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)


![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)
![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2625887.png)